2-(4-methylphenoxy)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]acetamide
Description
This compound is a structurally complex acetamide derivative featuring a 4-methylphenoxy group linked to an acetamide backbone, which is further substituted with a 1-propyl-1,2,3,4-tetrahydroquinolin-6-yl ethyl moiety.
- Nucleophilic substitution for phenoxy group attachment.
- Alkylation or reductive amination to introduce the tetrahydroquinoline-ethyl chain . Structural characterization likely employs IR, NMR, and HRMS, as seen in comparable acetamide derivatives .
Properties
IUPAC Name |
2-(4-methylphenoxy)-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c1-3-14-25-15-4-5-20-16-19(8-11-22(20)25)12-13-24-23(26)17-27-21-9-6-18(2)7-10-21/h6-11,16H,3-5,12-15,17H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MINCKNYOXMLSPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)COC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Structure-Activity Relationships (SAR)
The compound’s structural uniqueness lies in its tetrahydroquinoline-ethyl and 4-methylphenoxy groups. Below is a comparison with key analogues:
Key Observations :
- Substituent Effects: The propyl chain on the tetrahydroquinoline in the target compound may enhance lipophilicity and blood-brain barrier penetration compared to cyclopropylmethyl (Compound 20) or benzyl (Compound 22) groups .
- Phenoxy vs. Chloro Groups: Unlike pesticidal chloroacetamides (e.g., Alachlor ), the 4-methylphenoxy group in the target compound suggests a pharmacologically optimized design, possibly reducing toxicity.
- Synthetic Complexity: The target compound’s synthesis likely involves multi-step modifications, contrasting with the high-yield, single-step reactions of quinoxaline derivatives (e.g., 4a ).
Pharmacological and Functional Comparisons
- CNS Targets: Tetrahydroquinoline/isoquinoline derivatives (e.g., Compounds 20–24 ) exhibit affinity for melatonin receptors, implying the target compound may share similar mechanisms.
- Anti-Inflammatory Potential: Phenoxy acetamides with bicyclic substituents (e.g., N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide ) show anti-inflammatory activity, but the tetrahydroquinoline-ethyl chain in the target compound may redirect activity toward CNS disorders.
- Agrochemicals : Chloroacetamides (e.g., Alachlor ) lack the complex heterocycles required for CNS specificity, highlighting structural divergence for distinct applications.
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